molecular formula C10H12N2O3 B1300351 4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid CAS No. 200417-51-2

4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid

Cat. No.: B1300351
CAS No.: 200417-51-2
M. Wt: 208.21 g/mol
InChI Key: GVZPPQAPLNIQBF-UHFFFAOYSA-N
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Description

4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid is an organic compound that features a pyridine ring substituted with a methyl group and an amino group, linked to a butanoic acid moiety

Scientific Research Applications

4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with nitric oxide synthase, both inducible and endothelial . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.

Mode of Action

It’s likely that it interacts with its targets through hydrogen bonding, given the presence of amine and amide groups . These interactions can lead to changes in the target proteins’ structure and function, potentially altering their activity.

Biochemical Pathways

Given its potential interaction with nitric oxide synthase, it could influence the nitric oxide signaling pathway, which plays a role in various biological processes, including vasodilation, immune response, and neurotransmission .

Biochemical Analysis

Biochemical Properties

4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS) in vitro . These interactions are crucial as they can influence the production of nitric oxide, a vital signaling molecule in various physiological processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of tyrosine kinases, which are essential for cell signaling and growth . Additionally, it influences gene expression by binding to specific DNA sequences and altering transcriptional activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. For instance, it forms hydrogen bonds and hydrophobic interactions with the active sites of tyrosine kinases, leading to their inhibition . This inhibition can result in altered cell signaling and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular toxicity and organ damage . These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of nitric oxide, thereby influencing overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments. The compound’s distribution is essential for its biological activity and effectiveness in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid typically involves the reaction of 3-methylpyridin-2-amine with succinic anhydride. The reaction is carried out in an organic solvent such as tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 4-[(3-carboxypyridin-2-yl)amino]-4-oxobutanoic acid.

    Reduction: Formation of 4-[(3-Methylpyridin-2-yl)amino]-4-hydroxybutanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid derivatives: Compounds with different substituents on the pyridine ring or the butanoic acid moiety.

    Pyridine-based compounds: Such as 4-methyl-3-[(4-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, which also features a pyridine ring and exhibits similar chemical behavior.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(3-methylpyridin-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7-3-2-6-11-10(7)12-8(13)4-5-9(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZPPQAPLNIQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355630
Record name BAS 01375430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200417-51-2
Record name BAS 01375430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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